molecular formula C16H11FN2O4 B2664868 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one CAS No. 294853-55-7

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one

Cat. No.: B2664868
CAS No.: 294853-55-7
M. Wt: 314.272
InChI Key: HVGHXDFPRNYDCQ-UHFFFAOYSA-N
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Description

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is a synthetic organic compound with the molecular formula C16H11FN2O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorobenzylamino group and a nitro group attached to the chromen-2-one core.

Preparation Methods

The synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-nitro-2H-chromen-2-one.

    Nitration: The chromen-2-one core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Fluorobenzylation: The nitrated chromen-2-one is then reacted with 3-fluorobenzylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation: The chromen-2-one core can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles.

Scientific Research Applications

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorobenzylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    4-[(3-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    4-[(3-methylbenzyl)amino]-3-nitro-2H-chromen-2-one: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.

    4-[(3-bromobenzyl)amino]-3-nitro-2H-chromen-2-one:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its biological activity and stability compared to other halogenated derivatives.

Properties

IUPAC Name

4-[(3-fluorophenyl)methylamino]-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O4/c17-11-5-3-4-10(8-11)9-18-14-12-6-1-2-7-13(12)23-16(20)15(14)19(21)22/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGHXDFPRNYDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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